Turpentine

Catalog No.
S1818477
CAS No.
8006-64-2
M.F
UVCB
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Turpentine

CAS Number

8006-64-2

Product Name

Turpentine

IUPAC Name

triethyl 2-hydroxypropane-1,2,3-tricarboxylate

Molecular Formula

UVCB

InChI

InChI=1S/C12H20O7/c1-4-17-9(13)7-12(16,11(15)19-6-3)8-10(14)18-5-2/h16H,4-8H2,1-3H3

SMILES

CCOC(=O)CC(CC(=O)OCC)(C(=O)OCC)O

Synonyms

Turpentine

Turpentine is a complex, volatile oil derived from coniferous trees, consisting primarily of monoterpenes like α-pinene and β-pinene. Its procurement is categorized by production method into three main types: gum turpentine (distilled from the resin of living trees), sulfate turpentine (a by-product of the Kraft pulp and paper process), and wood turpentine (obtained from aged pine stumps). While historically used as a solvent, its principal modern value is as a renewable chemical feedstock for the synthesis of a wide range of products, including fragrances, flavorings, resins, adhesives, and pharmaceuticals.

Substituting between turpentine types based on name or price alone introduces significant process and product risks. The production method fundamentally alters the chemical profile, impacting its suitability for specific applications. Sulfate turpentine, a by-product of the Kraft pulping process, contains residual sulfur compounds that can poison catalysts in fine chemical synthesis. In contrast, gum turpentine, derived directly from tree resin, is inherently sulfur-free, making it a necessary choice for catalyst-sensitive applications like fragrance and pharmaceutical synthesis. Furthermore, the ratio of key terpenes such as α-pinene and β-pinene varies significantly by source, directly affecting yields and product quality when used as a chemical precursor.

Feedstock Value: Pinene Composition Varies Significantly by Turpentine Source

The economic viability of turpentine as a precursor for chemicals like camphor, geraniol, and polyterpene resins is directly tied to its α-pinene and β-pinene content. Crude sulfate turpentine (CST) typically has a composition of 45-75% α-pinene and 20-30% β-pinene. Specific high-quality gum turpentines, however, can contain α-pinene levels exceeding 80%, offering a more concentrated starting material for targeted synthesis. For applications requiring high β-pinene content, such as certain fragrance syntheses, specific CST sources can provide up to 60% β-pinene, a significant enrichment over other grades.

Evidence Dimensionα-Pinene and β-Pinene Content (% by weight)
Target Compound DataHigh-α-Pinene Gum Turpentine: >80% α-pinene
Comparator Or BaselineTypical Crude Sulfate Turpentine (CST): 45-75% α-pinene, 20-30% β-pinene
Quantified DifferenceUp to a 35% higher concentration of α-pinene compared to lower-end CST.
ConditionsCompositional analysis of different turpentine sources.

Selecting a turpentine grade with the optimal pinene ratio is critical for maximizing yield and minimizing purification costs in downstream chemical manufacturing.

Process Compatibility: Sulfur Impurities in Sulfate Turpentine Inhibit Catalysis

Crude sulfate turpentine (CST) contains organic sulfides and mercaptans as by-products of the Kraft pulping process, with sulfur content sometimes reaching 2-6%. These sulfur compounds are known poisons for transition metal catalysts (e.g., palladium, platinum, rhodium) commonly used in hydrogenation and cross-coupling reactions. The presence of sulfur strongly binds to catalyst active sites, leading to deactivation and process failure. For catalytic transformations, selecting sulfur-free gum turpentine or a highly purified grade of CST (residual sulfur <0.005 mass%) is non-negotiable to ensure reaction efficiency and prevent costly catalyst replacement.

Evidence DimensionSulfur Content (mass %)
Target Compound DataGum Turpentine: Sulfur-free
Comparator Or BaselineCrude Sulfate Turpentine (CST): 0.03% on average, can be as high as 6%
Quantified DifferenceCST contains orders of magnitude more sulfur, a known catalyst poison, than gum turpentine.
ConditionsAnalysis of impurities from the Kraft (Sulfate) pulping process vs. direct resin distillation.

Procuring the incorrect grade of turpentine can lead to complete failure of catalytic reactions, significant downtime, and added expense for catalyst regeneration or replacement.

Solvent Performance: Superior Solvency for Natural Resins Compared to Petroleum-Based Substitutes

In applications requiring the dissolution of natural resins like dammar and mastic for high-quality varnishes and mediums, turpentine offers superior performance over petroleum-derived substitutes like mineral spirits (white spirit). While mineral spirits are effective for thinning oil-based paints, they are poor solvents for natural resins. Turpentine's unique terpene composition allows it to effectively dissolve these resins, a critical performance attribute for fine art, restoration, and specialty coatings. Furthermore, turpentine can accelerate the oxidative drying of oil films, a property not shared by the inert hydrocarbon mixture of mineral spirits.

Evidence DimensionSolvency for Natural Resins (e.g., Dammar)
Target Compound DataEffective solvent
Comparator Or BaselineMineral Spirits (White Spirit): Ineffective solvent
Quantified DifferenceQualitative but critical performance difference; turpentine dissolves natural resins while mineral spirits do not.
ConditionsFormulation of traditional varnishes and artist mediums.

For formulations involving natural resins, mineral spirits are not a viable substitute for turpentine, making turpentine the mandatory choice for achieving desired product performance.

Feedstock for Pinene-Derived Fragrance and Flavor Chemicals

For the synthesis of aroma chemicals such as camphor, terpineol, linalool, and geraniol, selecting a turpentine grade with a high concentration of the desired α- or β-pinene precursor is essential. Procuring a grade with >80% α-pinene, for example, directly improves process efficiency and yield for derivatives like pine oil.

Process Solvent in Catalyst-Driven Polymerization and Fine Chemical Synthesis

In reactions utilizing transition metal catalysts, the use of sulfur-free gum turpentine is critical. Its inertness towards the catalyst prevents the deactivation commonly observed with sulfur-containing sulfate turpentine, ensuring reproducible reaction kinetics and protecting investment in expensive catalytic systems.

Formulation of High-Performance Varnishes and Coatings with Natural Resins

When formulating varnishes, adhesives, or coatings that incorporate natural resins like dammar or rosin, turpentine is the required solvent. Unlike petroleum-based mineral spirits, its chemical composition provides the necessary solvency to create clear, stable solutions and homogeneous films.

Dates

Last modified: 11-23-2023

Tailoring the biodegradability of polylactic acid (PLA) based films and ramie- PLA green composites by using selective additives

Swati Sharma, Abhijit Majumdar, Bhupendra Singh Butola
PMID: 33892039   DOI: 10.1016/j.ijbiomac.2021.04.108

Abstract

This study explores the effect of plasticisers (lotader AX8900, polyethylene glycol and triethyl citrate) on biodegradability of polylactic acid (PLA) and its composites with halloysite nanotubes and ramie fabric by soil burial method. Changes in surface morphology and mechanical properties were evaluated to quantify the degradation behaviour of all samples. The results showed that the relative loss in tensile strength of ramie-PLA composites was more than that of neat PLA or plasticised PLA films. Also, ramie-PLA composite, where ramie fabric was treated with diammonium orthophosphate, had degraded entirely after 60 days of soil burial. It was also confirmed by Fourier transform infrared spectroscopy that the chemical structures of neat PLA and plasticised PLA films changed after the soil burial test. The use of these additives not only reduces the brittleness of PLA but also accelerates the biodegradation rate of PLA. Thus, PLA, along with additives, can help in reduction of carbon footprint and other environmental issues customarily associated with petro based polymers. Therefore, the finding supports the notion of PLA usage as a viable alternative to fossil fuel-based materials.


Determinants of zero-order release kinetics from acetaminophen-layered Suglet® pellets, Wurster-coated with plasticized Aquacoat® ECD (ethyl cellulose dispersion)

Sandeep Kaur, Sowmya Sivasankaran, Erika Wambolt, Sriramakamal Jonnalagadda
PMID: 31765772   DOI: 10.1016/j.ijpharm.2019.118873

Abstract

The potential for zero-order drug-release was evaluated for ethyl cellulose (EC) coated, acetaminophen-layered sugar pellets (Suglets®) of mesh size 18/20 (850-1000 μm). To determine optimal plasticizer/pore-former concentrations for EC films, solvent-cast Aquacoat® ECD (ethyl cellulose dispersion) films were prepared with 0-50% w/w ratios of two triethyl citrate (TEC) or triacetin (TA). Characterization studies showed that films with excipient concentrations ≥20% were homogenous, mechanically strong at room temperature (Young's modulus of 25-35 MPa), and have a glass transition (T
) in the range of 20-45 °C. Based on these results, a working range of 20-50% weight concentrations was selected for drug release studies. Suglets® were layered with acetaminophen (APAP) using Wurster Glatt GPCG-3 to yield roughly 10% w/w coating (controls). The Controls were coated using the same Wurster process with Aquacoat® ECD containing 20-50% w/w of TEC or TA. Samples were removed periodically at 3-11% weight gain, to evaluate impact of weight gain, and consequently film-formation, on drug release. Dissolution was monitored over a period of 12 h in a media consisting of simulated gastric fluid (first two hours), followed by simulated intestinal fluid. The controls showed near 100% release within the first 30 min, indicating the value of EC-coating to achieve controlled release. Dissolution release profiles showed that TEC is more effective than TA as a plasticizer and pore-former, as linear profiles were apparent at lower concentrations and % weight gain. For a quantitative evaluation of these results, linear regression was fitted to all cumulative release profiles, and R-squared values examined as a function of excipient concentration and % weight gain. The corresponding response surface plots and the second order regression were shown to aid in optimization. The design space for zero-order release was represented as contour plots between excipient concentration and % weight gain.


Functional Nanocomposite Films of Poly(Lactic Acid) with Well-Dispersed Chitin Nanocrystals Achieved Using a Dispersing Agent and Liquid-Assisted Extrusion Process

Mitul Patel, Daniel Schwendemann, Giorgia Spigno, Shiyu Geng, Linn Berglund, Kristiina Oksman
PMID: 34361717   DOI: 10.3390/molecules26154557

Abstract

The development of bio-based nanocomposites is of high scientific and industrial interest, since they offer excellent advantages in creating functional materials. However, dispersion and distribution of the nanomaterials inside the polymer matrix is a key challenge to achieve high-performance functional nanocomposites. In this context, for better dispersion, biobased triethyl citrate (TEC) as a dispersing agent in a liquid-assisted extrusion process was used to prepare the nanocomposites of poly (lactic acid) (PLA) and chitin nanocrystals (ChNCs). The aim was to identify the effect of the TEC content on the dispersion of ChNCs in the PLA matrix and the manufacturing of a functional nanocomposite. The nanocomposite film's optical properties; microstructure; migration of the additive and nanocomposites' thermal, mechanical and rheological properties, all influenced by the ChNC dispersion, were studied. The microscopy study confirmed that the dispersion of the ChNCs was improved with the increasing TEC content, and the best dispersion was found in the nanocomposite prepared with 15 wt% TEC. Additionally, the nanocomposite with the highest TEC content (15 wt%) resembled the mechanical properties of commonly used polymers like polyethylene and polypropylene. The addition of ChNCs in PLA-TEC15 enhanced the melt viscosity, as well as melt strength, of the polymer and demonstrated antibacterial activity.


The development of an inline Raman spectroscopic analysis method as a quality control tool for hot melt extruded ramipril fixed-dose combination products

G P Andrews, D S Jones, Z Senta-Loys, A Almajaan, S Li, O Chevallier, C Elliot, A M Healy, J F Kelleher, A M Madi, G C Gilvary, Y Tian
PMID: 31085253   DOI: 10.1016/j.ijpharm.2019.05.029

Abstract

Currently in the pharmaceutical industry, continuous manufacturing is an area of significant interest. In particular, hot-melt extrusion (HME) offers many advantages and has been shown to significantly reduce the number of processing steps relative to a conventional product manufacturing line. To control product quality during HME without process interruption, integration of inline analytical technology is critical. Vibrational spectroscopy (Raman, NIR and FT-IR) is often employed and used for real-time measurements because of the non-destructive and rapid nature of these analytical techniques. However, the establishment of reliable Process Analytical Technology (PAT) tools for HME of thermolabile drugs is challenging. Indeed, the Raman effect is inherently weak and might be subject to interference. Moreover, during HME, heating and photodecomposition can occur and disrupt spectra acquisition. The aim of this research article was to explore the use of inline Raman spectroscopy to characterise a thermolabile drug, ramipril (RMP), during continuous HME processing. Offline measurements by HPLC, LC-MS and Raman spectroscopy were used to characterise RMP and its main degradation product, ramipril-diketopiperazine (RMP-DKP, impurity K). A set of HME experiments together with inline Raman spectroscopic analyses were performed. The feasibility of implementing inline Raman spectroscopic analysis to quantify the level of RMP and RMP-DKP in the extrudate was addressed. Two regions in the Raman spectrum were selected to differentiate RMP and RMP-DKP. When regions were combined, a principle component analysis (PCA) model defined by these two main components (PC 1 = 50.1% and PC 2 = 45%) was established. Using HPLC analyses, we were able to confirm that the PC 1 score was attributed to the level of RMP-DKP, and the PC 2 score was related to the RMP drug content. Investigation of the PCA scatterplot indicated that HME processing temperature was not the only factor causing RMP degradation. Additionally, the plasticiser content, feeding speed and screw rotating speed contributed to RMP degradation during HME processing.


Three-Dimensional Imaging with Infrared Matrix-Assisted Laser Desorption Electrospray Ionization Mass Spectrometry

Hongxia Bai, Sitora Khodjaniyazova, Kenneth P Garrard, David C Muddiman
PMID: 32031410   DOI: 10.1021/jasms.9b00066

Abstract

Mass spectrometry imaging as a field has pushed its frontiers to three dimensions. Most three-dimensional mass spectrometry imaging (3D MSI) approaches require serial sectioning that results in a loss of biological information between analyzed slices and difficulty in reconstruction of 3D images. In this contribution, infrared matrix-assisted laser desorption electrospray ionization (IR-MALDESI) was demonstrated to be applicable for 3D MSI that does not require sectioning because IR laser ablates material on a micrometer scale. A commercially available over-the-counter pharmaceutical was used as a model to demonstrate the feasibility of IR-MALDESI for 3D MSI. Depth resolution (i.e., z-resolution) as a function of laser energy levels and density of ablated material was investigated. The best achievable depth resolution from a pill was 2.3 μm at 0.3 mJ/pulse. 2D and 3D MSI were performed on the tablet to show the distribution of pill-specific molecules. A 3D MSI analysis on a region of interest of 15 × 15 voxels across 50 layers was performed. Our results demonstrate that IR-MALDESI is feasible with 3D MSI on a pill, and future work will be focused on analyses of biological tissues.


Investigation of the parameters used in fused deposition modeling of poly(lactic acid) to optimize 3D printing sessions

E Carlier, S Marquette, C Peerboom, L Denis, S Benali, J-M Raquez, K Amighi, J Goole
PMID: 31071420   DOI: 10.1016/j.ijpharm.2019.05.008

Abstract

This study assesses the feasibility of printing implantable devices using 3D printing Fused deposition modeling (FDM) technology. The influence of the deposition temperature, the deposition rate and the layer thickness on the printing process and the physical properties of the devices were evaluated. The filaments were composed of neat poly(lactic acid) (PLA) and blends of different plasticizers (polyethylene glycol 400 (PEG 400), triacetine (TA), acetyltriethyl citrate (ATEC) and triethyl citrate (TEC)) at 10% (w/w). The assessment of thermomechanical characteristics and morphology of both filaments and devices (cylinders and dog bones) were performed. The influence of each parameter was evaluated using a design of experiment (DoE) and the significance of the results was discussed. A large amount of data about the evaluation of FDM process parameters are already available in the literature. However, specific insights needed to be increased into the impact of the use of PLA and plasticized PLA raw material on the feasibility of printing devices in three dimensions. To conclude, the ductility was improved with a high layer thickness, low temperature and using ATEC. Whereas, adhesion was promoted with an increase in temperature, a lower layer thickness and adding TA.


Molecular simulations for amorphous drug formulation: Polymeric matrix properties relevant to hot-melt extrusion

Panagiotis Barmpalexis, Anna Karagianni, Kyriakos Kachrimanis
PMID: 29702231   DOI: 10.1016/j.ejps.2018.04.035

Abstract

In the present study molecular modelling was used to evaluate polymeric drug carrier matrix properties suitable for hot-melt extrusion (HME). Specifically, the effect of three commonly used plasticizers, namely, citric acid (CA), triethyl citrate (TEC) and polyethylene glycol (PEG), on Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer, SOL) properties were evaluated with the aid of classical molecular dynamics (MD) and docking simulations. Differential scanning calorimetry (DSC) and ATR-FTIR spectroscopy of polymer-plasticizer mixtures were used to experimentally verify the in silico predictions. Computed Tg value by MD simulations for SOL was in reasonable agreement with the experimentally determined Tg value (72.0 vs. 69.4 °C, for MD and DSC measurement, respectively). Solubility parameter calculations with the aid of MD simulations along with calculated molecular lipophilicity potential interaction (MLPI) scores based on molecular docking, suggested component miscibility only in the case of SOL and PEG. This was verified by a positive deviation of the Tg values determined by DSC, compared to the Gordon-Taylor theoretical predictions. Additionally, the calculated MLPI scores suggested strong interactions between SOL and PEG, verified also by ATR-FTIR. Finally, MD simulations of the hydration process suggested strong hydrogen bonding between SOL - CA, and CA - water molecules.


Assessment of hot-processability and performance of ethylcellulose-based materials for injection-molded prolonged-release systems: An investigational approach

F Casati, F Briatico-Vangosa, F Baldi, A Melocchi, A Maroni, A Gazzaniga, L Zema
PMID: 29981413   DOI: 10.1016/j.ijpharm.2018.07.015

Abstract

The present work focuses on application of an investigational approach to assess the hot-processability of pharmaceutical-grade polymers with a potential for use in the manufacturing of reservoir drug delivery systems via micromolding, and the performance of resulting molded barriers. An inert thermoplastic polymer, ethylcellulose (EC), widely exploited for preparation of prolonged-release systems, was employed as a model component of the release-controlling barriers. Moldability studies were performed with plasticized EC, as such or in admixture with release modifiers, by the use of disk-shaped specimens ≥ 200 µm in thickness. The disks turned out to be a suitable tool for evaluation of the dimensional stability and diffusional barrier performance of the investigated materials after demolding. The effect of the amount of triethyl citrate, used as a plasticizer, on hot-processability of EC was assessed. The rate of a model drug diffusion across the polymeric barriers was shown to be influenced by the extent of porosity from the incorporated additives. The investigational approach proposed, of simple and rapid execution, holds potential for streamlining the development of prolonged-release systems produced by micromolding in the form of drug reservoirs, with no need for molds and molding processes to be set up on a case-by-case basis.


Efficacy and tolerability of a lotion containing triethyl citrate, ethyl linoleate, and GT peptide-10 in the adjuvant treatment of hidradenitis suppurativa: Real-life data

N Skroza, A Mambrin, E Tolino, A Marchesiello, I Proietti, N Bernardini, C Potenza
PMID: 29642279   DOI: 10.1111/dth.12599

Abstract

Hidradenitis suppurativa (HS) is a chronic disorder of terminal follicular epithelium in the apocrine gland-bearing areas. The long term therapy is based mainly on topical and/or systemic antibiotic use that could result in antibiotic resistance. The aim of our study was to present the real-life experience based on the efficacy and tolerability of a novel lotion containing triethyl-citrate, ethyl-linoleate, and g-peptide-10 in the treatment of mild to moderate HS that has already shown effectiveness in acne treatment. This was an open-label study on 30 patients of both sexes affected by HS. Patients were divided into two groups: 15 with Hurley I and 15 with Hurley II-III. The subjects were treated with the topical lotion, three-times-daily for eight weeks, with control at 4 (T
) and eight weeks (T
). Any other concomitant treatment (both topical and/or systemic) was avoided during study period. Improvement was observed in both Sartorius score grading system and inflammatory and noninflammatory lesion counts. The novel lotion has proved to be effective and well-tolerated topical agent alone or in association with other topical and/or systemic tratments in HS, without side effects.


UniORV, a New Multi-Unit Dosage Form, Improved Biopharmaceutical Properties of Tacrolimus in Rats and Humans

Wataru Hirasawa, Shunsuke Sei, Misuzu Mineda, Norimasa Endo, Yoshiharu Matahira, Keisuke Makino, Ryota Tsukada, Hideyuki Sato, Satomi Onoue
PMID: 32140879   DOI: 10.1007/s11095-020-02785-0

Abstract

The aim of the present study was to develop a new multi-unit dosage formulation, Universal ORbicular Vehicle (UniORV), to improve the biopharmaceutical properties of tacrolimus (TAC).
TAC-loaded UniORV (UO/TAC) was produced by the dripping and gelling of a solution comprising TAC, gelatin, starch syrup, and triethyl citrate at 0.5 w/w% drug loading. Its microstructure was elucidated by polarized light microscopy and the Raman mapping technique. The pharmacokinetic profiles of TAC after the oral administration of UO/TAC were evaluated in rats and healthy humans.
The dissolution behavior of UO/TAC was similar to that of commercial capsules, and the formation of nanoparticles was detected by TEM in dissolved media. In a stability study on UO/TAC, only 2.6 and 4.7% decreases in TAC concentrations were observed at 40± 2°C/75 ± 5% relative humidity for 4 months and at 50± 2°C for 2 months, respectively. A pharmacokinetic study on rats revealed a 30-fold higher AUC than that with crystalline TAC. A randomized double-blind crossover study on 8 healthy males showed that UniORV achieved a 1.4-fold increase in AUC and 34% decrease in inter-individual variation from the reference formulation.
The new dosage form UniORV is a promising approach to improve the dissolution, amorphous stability, and biopharmaceutical properties of TAC, which is a poorly water-soluble drug.


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